molecular formula C13H8Cl2N2O B8711922 2H-Benzimidazol-2-one, 1,3-dihydro-6-chloro-1-(4-chlorophenyl)- CAS No. 19950-87-9

2H-Benzimidazol-2-one, 1,3-dihydro-6-chloro-1-(4-chlorophenyl)-

Cat. No. B8711922
CAS RN: 19950-87-9
M. Wt: 279.12 g/mol
InChI Key: RZKDANBEMUEGFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2H-Benzimidazol-2-one, 1,3-dihydro-6-chloro-1-(4-chlorophenyl)- is a useful research compound. Its molecular formula is C13H8Cl2N2O and its molecular weight is 279.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2H-Benzimidazol-2-one, 1,3-dihydro-6-chloro-1-(4-chlorophenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2H-Benzimidazol-2-one, 1,3-dihydro-6-chloro-1-(4-chlorophenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

19950-87-9

Product Name

2H-Benzimidazol-2-one, 1,3-dihydro-6-chloro-1-(4-chlorophenyl)-

Molecular Formula

C13H8Cl2N2O

Molecular Weight

279.12 g/mol

IUPAC Name

5-chloro-3-(4-chlorophenyl)-1H-benzimidazol-2-one

InChI

InChI=1S/C13H8Cl2N2O/c14-8-1-4-10(5-2-8)17-12-7-9(15)3-6-11(12)16-13(17)18/h1-7H,(H,16,18)

InChI Key

RZKDANBEMUEGFO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C3=C(C=CC(=C3)Cl)NC2=O)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of sodium hydroxide (4 grams (g)) in water (15 milliliters (ml)) was added to a solution of 4,4'-dichlorocarbanilide (14.1 g, 0.05 mole) in methanol (300 ml). Sodium hypochlorite solution (100 ml, 1 N in 0.1 molar sodium hydroxide) was then added dropwise over 30 minutes to the vigorously stirred reaction mixture, maintaining the temperature below 35° C. by means of an ice bath. Stirring was continued at room temperature for 5 hours after which the small amount of solid present was removed by filtration. The filtrate was evaporated to a volume of about 50 ml, diluted with water (500 ml), and subsequently acidified to a pH of 3 with hydrochloric acid. The product was then filtered, washed with water, dried at 80° C. and identified as 6-chloro-1-(4-chlorophenyl)-2-benzimidazolinone by infrared spectra. The product recovery was 66 percent of theoretical and the product melted at 239° C. (recrystallized from toluene).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
14.1 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

4,4'-Dichlorocarbanilide (14.1 g, 0.05 mole) and tetra-n-butyl ammonium chloride (0.7 g) were dissolved in a mixture of methylene chloride (150 ml) and methanol (150 ml). To this solution was added a solution (20 ml) of sodium hydroxide (4 g) in water and the resulting biphasic mixture was stirred vigorously before the dropwise addition of a solution of sodium hypochlorite (100 ml, 1 N in 0.1 molar sodium hydroxide) over 15 minutes. A small exotherm produced a final temperature of 33° C. The reaction mixture was then vigorously stirred for 4 hours at room temperature. Solids were removed by filtration and the biphasic system was then evaporated to a volume of about 100 ml, acidified with hydrochloric acid, and then diluted with water (500 ml). The tilted product was then recovered by filtration, dried at 80° C., and identified by infrared spectra. The product was recovered in a yield of better than 99 percent of theoretical and melted at 239° C. (recrystallized from toluene).
Quantity
14.1 g
Type
reactant
Reaction Step One
Quantity
0.7 g
Type
catalyst
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three

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